(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride
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Overview
Description
(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One efficient method involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination with dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a metal catalyst. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.
Industry: The compound is used in the production of polymers and other materials where chirality is important.
Mechanism of Action
The mechanism by which (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine
- (1S,3S)-3-N,3-N-Dimethylcyclopentane-1,3-diamine
Uniqueness
The uniqueness of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Properties
IUPAC Name |
(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSGFSIPMXYIP-AUCRBCQYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@@H](C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230913-58-1 |
Source
|
Record name | rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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